N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound features a thiophene-sulfonamide core substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is linked to a 4-methylphenyl group, while the sulfonamide nitrogen is attached to a 3-methylphenyl group. Such structural motifs are common in medicinal chemistry, particularly in protease inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-14-7-9-16(10-8-14)20-22-21(27-23-20)19-18(11-12-28-19)29(25,26)24(3)17-6-4-5-15(2)13-17/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISECUQKUKLHKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 425.5 g/mol
- CAS Number : 1251705-63-1
The biological activity of this compound is attributed to its structural features, particularly the oxadiazole and thiophene moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
1. Anticancer Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown selective inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC₅₀ values in the micromolar range .
2. Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have suggested that sulfonamide derivatives can modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .
Pharmacological Profiles
The pharmacological profiles of similar compounds suggest a broad spectrum of activity:
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, this compound was found to exhibit promising activity against human cancer cell lines. The compound demonstrated an IC₅₀ value of 0.65 µM against MCF-7 cells, indicating significant potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of sulfonamide derivatives revealed that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests a mechanism by which the compound may exert therapeutic effects in inflammatory conditions .
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of this compound exhibit significant anti-inflammatory and analgesic activities. A study by Küçükgüzel et al. (2013) demonstrated that certain derivatives could effectively reduce inflammation without causing tissue damage, making them potential candidates for therapeutic use in conditions like arthritis and other inflammatory diseases.
Anticancer Activity
The antiproliferative effects of N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide have been extensively studied:
- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit cell cycle progression in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells.
- Induction of Apoptosis : Mechanistic studies indicate that it may activate caspase pathways, leading to programmed cell death. This is often associated with the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Mechanistic Insights
Investigations into the mechanisms by which this compound exerts its biological effects have revealed that it can inhibit specific kinases involved in crucial signaling pathways for cancer progression. These findings suggest that the structural characteristics imparted by the oxadiazole and thiophene groups enhance its pharmacological efficacy.
Study 1: Anticancer Activity Evaluation
A series of oxadiazole derivatives were evaluated for their anticancer properties. The study found that compounds with similar structural motifs exhibited potent activity against breast and colon cancer cell lines. The most effective compound induced apoptosis through mitochondrial pathways, demonstrating a dose-dependent response.
Study 2: Mechanistic Pathway Analysis
Another study focused on the inhibition of kinases by this compound. It was found to interfere with pathways crucial for tumor growth, providing insights into its potential as an anticancer agent.
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces inflammation without tissue damage |
| Analgesic | Provides pain relief in experimental models |
| Antiproliferative | Inhibits cancer cell proliferation |
| Induces Apoptosis | Activates caspase pathways leading to programmed cell death |
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key analogs and their substituent-driven differences:
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the oxadiazole phenyl ring enhance dipole interactions in target binding pockets, as seen in protease inhibitors . Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) may improve solubility but reduce binding affinity in certain targets .
- Steric Considerations : Bulky substituents like isopropyl (logP ~3.5) or isopropoxy increase steric hindrance, which can either block off-target interactions or reduce bioavailability .
- Positional Isomerism: The 3-methylphenyl substituent on the sulfonamide nitrogen in the target compound vs.
- Synthetic Accessibility : Compounds with halogenated or methoxy substituents often require multi-step syntheses involving protective groups, whereas methyl analogs are more straightforward .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (logP) : Methyl and trifluoromethyl groups increase logP (e.g., 3.8–4.2 for CF₃-containing analogs ), favoring membrane permeability but risking solubility issues.
- Solubility : Methoxy and chloro substituents introduce polarity, with aqueous solubility ranging from 10–50 µM for -OCH₃ vs. <10 µM for -CF₃ derivatives .
- Metabolic Stability : Trifluoromethyl and halogenated analogs show prolonged half-lives due to resistance to oxidative metabolism .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime intermediate. While the provided sources focus on 1,3,4-oxadiazoles, analogous methods are adapted for the 1,2,4-regioisomer:
Amidoxime Preparation :
Cyclization with Trichloromethyl Chloroformate :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on TCF, followed by elimination of HCl and CO₂ to form the oxadiazole ring.
Functionalization of the Thiophene Ring
Sulfonylation at the 3-Position
The thiophene sulfonyl chloride intermediate is prepared via chlorosulfonation:
Chlorosulfonation of 3-Nitrothiophene :
Reduction of Nitro Group :
Coupling of Oxadiazole and Thiophene Moieties
Suzuki-Miyaura Cross-Coupling
The oxadiazole boronic ester is coupled to the thiophene at the 2-position:
Boronic Ester Preparation :
Cross-Coupling Reaction :
Sulfonamide Formation
Amine Coupling with Sulfonyl Chloride
N-Methyl-3-methylaniline is reacted with the thiophene sulfonyl chloride:
Reaction Conditions :
Workup :
Reaction Optimization and Challenges
Key Challenges and Solutions
Analytical Validation
- 1H NMR :
- δ 2.35 (s, 3H, CH₃ from 4-methylphenyl), 3.12 (s, 3H, N-CH₃), 7.21–7.65 (m, aromatic protons).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Q & A
Basic: What are the key steps in synthesizing N-methyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
Answer:
The synthesis typically involves:
- Thiophene ring formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions (e.g., POCl3 as a catalyst at 90°C) .
- Oxadiazole ring construction : Reaction of nitrile intermediates with hydroxylamine or via cyclization of thiosemicarbazides under acidic conditions .
- Sulfonamide linkage : Coupling of the thiophene intermediate with N-methyl-3-methylphenylamine using sulfonyl chlorides in basic solvents (e.g., DCM with triethylamine) .
Characterization is achieved via NMR spectroscopy (1H/13C) and HPLC-MS to confirm purity and structural integrity .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
- X-ray crystallography : Resolves 3D conformation, bond angles, and substituent orientations (e.g., confirming the oxadiazole-thiophene dihedral angle) .
- Multinuclear NMR : Assigns proton environments (e.g., distinguishing N-methyl groups at δ 2.8–3.1 ppm) and sulfur-containing moieties .
- FT-IR spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve oxadiazole ring formation efficiency?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization kinetics by stabilizing transition states .
- Catalytic additives : Use of iodine or triethylamine accelerates cyclization and reduces side reactions (e.g., hydrolysis of intermediates) .
- Temperature control : Maintaining 80–100°C prevents premature decomposition of nitrile precursors while ensuring complete ring closure .
Example : A study achieved 85% yield by refluxing in DMF with 5 mol% iodine for 3 hours .
Advanced: How do structural modifications influence bioactivity, and how are contradictions in reported data resolved?
Answer:
- Structure-activity relationship (SAR) :
- Oxadiazole substitution : Electron-withdrawing groups (e.g., 4-methylphenyl) enhance antimicrobial activity by improving target binding (e.g., bacterial enoyl-ACP reductase) .
- Thiophene sulfonamide : Methyl groups at the 3-position increase lipophilicity, correlating with improved blood-brain barrier penetration in CNS studies .
- Resolving contradictions :
- Assay standardization : Discrepancies in IC50 values (e.g., anticancer activity) are addressed by using uniform cell lines (e.g., HepG2 vs. MCF-7) and controls .
- Metabolic stability testing : Conflicting pharmacokinetic data are clarified via liver microsome assays to identify degradation pathways .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2 or EGFR kinases), with scoring functions prioritizing hydrogen bonds between sulfonamide groups and catalytic lysine residues .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, identifying critical interactions (e.g., π-π stacking between oxadiazole and tyrosine residues) .
- ADMET prediction : SwissADME evaluates bioavailability risks (e.g., high LogP >5 indicates potential hepatotoxicity) .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC-DAD : Quantifies impurities (<0.5% threshold) using C18 columns with acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C confirms suitability for high-temperature reactions) .
- Forced degradation studies : Exposure to UV light, acidic/alkaline conditions identifies labile groups (e.g., sulfonamide hydrolysis under pH 12) .
Advanced: How are spectral data contradictions (e.g., NMR shifts) resolved during structural elucidation?
Answer:
- 2D NMR techniques : HSQC and HMBC correlate ambiguous peaks (e.g., overlapping aromatic protons) to resolve assignments .
- Isotopic labeling : 15N/13C-labeled analogs clarify nitrogen and carbon environments in complex heterocycles .
- Comparative crystallography : Overlaying experimental and DFT-calculated structures identifies conformational discrepancies (e.g., axial vs. equatorial substituents) .
Advanced: What strategies mitigate toxicity while retaining bioactivity in derivative design?
Answer:
- Prodrug approaches : Masking sulfonamide groups as esters reduces renal toxicity while maintaining target affinity .
- Halogen substitution : Replacing methyl groups with fluorine atoms improves metabolic stability without sacrificing antimicrobial potency .
- Co-crystallization : Co-administering with cytochrome P450 inhibitors (e.g., ketoconazole) minimizes hepatotoxic metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
